Potassium perfluorooctanoate

描述

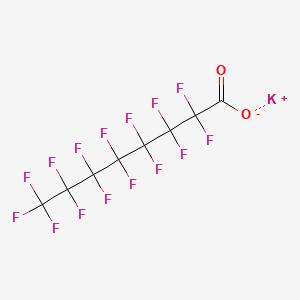

Potassium perfluorooctanoate is a perfluorinated compound where all hydrogen atoms on the carbon chain are replaced by fluorine atoms, and it terminates with a carboxylate group. This compound is known for its exceptional chemical stability and resistance to degradation, making it a persistent environmental pollutant. It is widely used in various industrial applications, including as a surfactant in the production of fluoropolymers and as a component in firefighting foams .

准备方法

Synthetic Routes and Reaction Conditions: Potassium perfluorooctanoate can be synthesized by the hydrolysis of perfluorooctanoic acid with potassium hydroxide. The reaction typically involves dissolving perfluorooctanoic acid in a mixture of ethanol and water, followed by the addition of potassium hydroxide. The reaction mixture is then heated to facilitate the hydrolysis process, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the electrochemical fluorination of octanoic acid, followed by neutralization with potassium hydroxide. This method allows for the large-scale production of the compound with high purity and yield .

化学反应分析

Types of Reactions: Potassium perfluorooctanoate primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxylate group with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, as well as various nucleophiles. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with a strong acid may result in the formation of perfluorooctanoic acid, while reaction with a nucleophile may yield a perfluorinated compound with a different functional group .

科学研究应用

Industrial Applications

KPFOS is utilized in several industrial sectors due to its surfactant properties and resistance to heat and chemical agents. Key applications include:

- Aerospace and Aviation : KPFOS is used in hydraulic fluids to enhance performance, particularly in preventing evaporation and improving lubrication under extreme conditions .

- Semiconductors : In semiconductor manufacturing, KPFOS is employed as a surfactant in photolithography processes, where precise patterning is crucial .

- Textiles : It serves as a water- and oil-repellent treatment for fabrics, enhancing durability and performance in outdoor gear .

- Metal Plating : KPFOS is applied as a wetting agent and mist suppressor in decorative and hard metal plating processes .

Health and Medical Applications

The inert nature of KPFOS makes it suitable for various medical applications:

- Medical Devices : KPFOS is used in coatings for implants due to its non-adhesive properties, which minimize tissue reaction .

- Surgical Fabrics : It is incorporated into surgical drapes and gowns to impart resistance to fluids and stains, enhancing safety during medical procedures .

Environmental Applications

Despite its usefulness, KPFOS has raised environmental concerns due to its persistence and potential toxicity:

- Contamination Studies : Research indicates that KPFOS can contaminate drinking water supplies, leading to extensive studies on its environmental impact and human health risks .

- Remediation Efforts : Investigations are ongoing into methods for remediating PFAS contamination in soil and water, with KPFOS being a focal point due to its widespread use .

Case Studies

Several case studies illustrate the diverse applications of KPFOS:

Case Study 1: Aerospace Hydraulic Fluids

A study highlighted the efficacy of KPFOS in hydraulic fluids used in aircraft systems, demonstrating improved performance at high temperatures compared to traditional fluids. The research indicated that KPFOS-containing fluids reduced wear on components significantly over extended use periods.

Case Study 2: Textile Treatments

In an evaluation of outdoor apparel treated with KPFOS, results showed enhanced water repellency and stain resistance, leading to increased consumer satisfaction and product longevity. This application has been pivotal in the outdoor clothing industry.

Case Study 3: Semiconductor Manufacturing

Research conducted on semiconductor fabrication revealed that KPFOS-based surfactants improved the uniformity of photoresist films, leading to higher yields in chip production. This application underscores the importance of KPFOS in high-tech industries.

Regulatory Considerations

The use of KPFOS is increasingly scrutinized due to health concerns associated with PFAS compounds. Regulatory bodies are evaluating the safety profiles of these substances:

- The OECD has initiated guidelines for safer alternatives to long-chain PFASs like KPFOS, emphasizing the need for reduced environmental impact while maintaining industrial efficacy .

- Ongoing epidemiological studies are assessing the long-term health effects of exposure to PFAS compounds, including KPFOS, particularly concerning liver function and immune response .

作用机制

The mechanism of action of potassium perfluorooctanoate involves its interaction with various molecular targets and pathways. Due to its strong electronegativity and chemical stability, it can disrupt cellular processes by interacting with proteins and enzymes. It has been shown to affect lipid metabolism and hormone regulation, leading to various toxicological effects .

相似化合物的比较

- Perfluorooctanoic acid

- Perfluorooctane sulfonate

- Perfluorononanoic acid

- Perfluorooctanesulfonamide

Comparison: Potassium perfluorooctanoate is unique among these compounds due to its potassium salt form, which enhances its solubility in water. Compared to perfluorooctanoic acid and perfluorooctane sulfonate, it has similar chemical stability and resistance to degradation but differs in its specific applications and toxicity profiles. Perfluorononanoic acid and perfluorooctanesulfonamide also share similar properties but have different functional groups, leading to variations in their chemical reactivity and environmental impact .

生物活性

Potassium perfluorooctanoate (K-PFOA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its persistence in the environment and potential adverse biological effects. This compound is closely related to other PFAS, such as perfluorooctanesulfonate (PFOS), and exhibits significant biological activity that can impact various physiological systems. Understanding its biological activity is crucial for assessing risks associated with exposure.

- Chemical Formula : C8HF15O2K

- CAS Number : 2395-00-08

- Molecular Weight : 414.07 g/mol

Interaction with Biological Membranes

K-PFOA interacts with phospholipid bilayers, affecting membrane fluidity and integrity. Studies have shown that K-PFOA can depress the main phase transition temperature () of dipalmitoylphosphatidylcholine (DPPC), a major component of pulmonary surfactant. This interaction can lead to compromised lung function and other systemic effects.

| Concentration (μmol/L) | Change (°C) |

|---|---|

| 19 | -1.5 |

| 84 | -3.0 |

| 372 | -4.5 |

Toxicological Studies

Subchronic toxicity studies in primates have demonstrated that oral exposure to K-PFOA can lead to significant health effects, including:

- Decreased Body Weight : Notable reductions were observed at higher doses.

- Increased Liver Weight : Suggestive of hepatic stress or damage.

- Altered Serum Biochemistry : Lowered cholesterol and triiodothyronine levels were reported, indicating potential endocrine disruption.

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 0.03 | No significant effects |

| 0.15 | Mild biochemical changes |

| 0.75 | Severe adverse effects |

Study on Cynomolgus Monkeys

In a pivotal study, cynomolgus monkeys were administered varying doses of K-PFOA. The findings indicated dose-dependent increases in liver weight and alterations in serum lipid profiles, with significant effects noted at the highest dose of 0.75 mg/kg/day. Recovery assessments showed that many of these changes reversed within 211 days post-treatment, highlighting the potential for biological recovery following cessation of exposure .

Genotoxicity Assessment

Research using the comet assay on Paramecium caudatum suggested that K-PFOA may exhibit genotoxic properties, although results varied depending on concentration and exposure duration .

Environmental Persistence and Bioaccumulation

K-PFOA is known for its environmental persistence, leading to bioaccumulation in wildlife and potentially humans. Its resistance to degradation raises concerns about long-term exposure risks, particularly through food chains.

属性

CAS 编号 |

2395-00-8 |

|---|---|

分子式 |

C8HF15KO2 |

分子量 |

453.17 g/mol |

IUPAC 名称 |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

InChI |

InChI=1S/C8HF15O2.K/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |

InChI 键 |

WZORSRJUUQCURL-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] |

规范 SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[K] |

Key on ui other cas no. |

2395-00-8 |

Pictograms |

Irritant |

相关CAS编号 |

335-67-1 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is colesevelam hydrochloride in removing potassium perfluorooctanoate (PFOA) from the body?

A1: While the provided abstract [] mentions a study investigating the effect of colesevelam hydrochloride on the elimination of PFOA in monkeys, it does not present the findings or conclusions. Therefore, we cannot determine the effectiveness of colesevelam hydrochloride in removing PFOA from the body based on this abstract alone. Further research and access to the full paper are necessary to answer this question.

Q2: How does temperature and the concentration of gegenions affect the Critical Micelle Concentration (CMC) of this compound?

A2: Unfortunately, the provided abstract [] does not provide specific details on the relationship between temperature, gegenion concentration, and CMC of this compound. To understand these specific effects, access to the full research paper is required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。